molecular formula C15H10ClFO4 B6408351 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261909-06-1

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408351
CAS RN: 1261909-06-1
M. Wt: 308.69 g/mol
InChI Key: BEBXNYIFUZMWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%, is a synthetic compound used in a variety of laboratory experiments. It is a white, odorless, crystalline solid with a molecular weight of 305.5 g/mol. It is soluble in water, ethanol, and methanol, and is relatively stable in air. It is also known as 2-chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 2-chloro-5-fluoro-4-methoxycarbonylphenylbenzoic acid, and 2-chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%.

Scientific Research Applications

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%, is used in a variety of scientific research applications. It is used as an inhibitor of enzymes such as cyclooxygenase, lipoxygenase, and cytochrome P450. It is also used as a reagent in the synthesis of other compounds, such as esters and amides. Additionally, it is used as a starting material for the synthesis of pharmaceuticals and other compounds.

Mechanism of Action

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%, works by inhibiting enzymes such as cyclooxygenase, lipoxygenase, and cytochrome P450. It does this by forming a covalent bond with the enzyme’s active site, preventing substrate binding and thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. It has also been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs. In addition, it has been shown to inhibit the activity of several other enzymes involved in the biosynthesis of other molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%, in laboratory experiments is its ability to inhibit the activity of enzymes. This allows researchers to study the effects of enzyme inhibition on a variety of biochemical and physiological processes. Additionally, it is relatively stable in air and is soluble in water, ethanol, and methanol, making it easy to use in laboratory experiments.
However, there are some limitations to using 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%, in laboratory experiments. For example, it is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, it is relatively expensive, which can limit its use in some experiments.

Future Directions

For the use of 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%, include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. Additionally, further research is needed to explore the potential of using it as an inhibitor of other enzymes, and to develop more efficient and cost-effective methods for synthesizing it. Finally, further research is needed to investigate its potential use as an inhibitor of other biochemical and physiological processes.

Synthesis Methods

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%, can be synthesized by reacting 2-chloro-5-fluoro-4-methoxycarbonylphenylbenzoic acid with sodium hydroxide in aqueous solution. The reaction is carried out at room temperature. After the reaction is complete, the product is isolated by filtration and then recrystallized from a mixture of ethanol and water.

properties

IUPAC Name

2-chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)9-2-4-10(13(17)7-9)8-3-5-12(16)11(6-8)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBXNYIFUZMWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691443
Record name 4-Chloro-2'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid

CAS RN

1261909-06-1
Record name 4-Chloro-2'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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